molecular formula C6H13I B100192 2-Iodohexane CAS No. 18589-27-0

2-Iodohexane

Cat. No. B100192
CAS RN: 18589-27-0
M. Wt: 212.07 g/mol
InChI Key: XCEDNORUDUKWGK-UHFFFAOYSA-N
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Description

2-Iodohexane is a chemical compound with the molecular formula C6H13I . It has an average mass of 212.072 Da and a monoisotopic mass of 212.006180 Da . It is also known by other names such as Hexane, 2-iodo-, and 2-Iodhexan .


Synthesis Analysis

The synthesis of 2-Iodohexane can be achieved through various methods. One method involves the use of polymethylhydrosiloxane and iodine in chloroform at 20 degrees Celsius . Another method involves the transformation of sorbitol using formic acid as a reducing agent .


Molecular Structure Analysis

The molecular structure of 2-Iodohexane consists of 6 carbon atoms, 13 hydrogen atoms, and 1 iodine atom . The IUPAC Standard InChI is InChI=1S/C6H13I/c1-3-4-5-6(2)7/h6H,3-5H2,1-2H3 .


Chemical Reactions Analysis

2-Iodohexane can undergo various chemical reactions. For instance, it can react with ethanol to give a substitution product, likely following an SN1 or SN2 mechanism . It can also react with potassium hydroxide, likely following an E1 or E2 mechanism .


Physical And Chemical Properties Analysis

2-Iodohexane has a molecular weight of 212.0719 . It has various thermophysical properties, including normal boiling temperature, critical temperature, critical pressure, and density .

Scientific Research Applications

  • Case II Diffusion Studies : 2-Iodohexane has been used in the study of Case II diffusion, particularly in the context of its behavior in polymers like polystyrene. Researchers measured the front velocity and local volume fraction of iodohexane in polystyrene, finding that the Case II front velocity is thermally activated (Lasky, Kramer, & Hui, 1988).

  • Hydrocarbon Production and Separation : In the context of biofuel production, 2-Iodohexane has been identified as a by-product in the reduction of sorbitol to hydrocarbons. Research has focused on methods to transform 2-Iodohexane into useful hydrocarbons like hexane and hexenes (Lv, Liu, Zhu, Ye, & Wang, 2015).

  • Synthesis of Bio-hydrocarbons : Another study explored the synthesis of bio-hexane and bio-hexene from sorbitol, involving the conversion of sorbitol to 2-Iodohexane and its subsequent deiodization. This research aims to offer new methods for producing bio-hydrocarbons (Gunawan, Hudaya, & Soerawidjaja, 2021).

  • Molecule-based Electronics : 2-Iodohexane has been used in the synthesis of cyanide-bridged molecular complexes, which have potential applications in molecule-based electronics (Li, Parkin, Clérac, & Holmes, 2006).

  • Vapor Pressure Studies : The vapor pressure of 1-Iodohexane, a related compound, has been measured to understand its properties better. This information is crucial in various scientific applications, including environmental and material sciences (Fulem, Růžička, Morávek, Pangrác, Hulicius, Kozyrkin, & Shatunov, 2010).

  • Thyroid Metabolism Research : 2-Iodohexadecanal, a compound structurally similar to 2-Iodohexane, has been studied for its role in thyroid metabolism, particularly its effects on iodide regulation and thyroid function (Panneels, Macours, Van den Bergen, Braekman, van Sande, & Boeynaems, 1996).

Safety And Hazards

2-Iodohexane is considered hazardous. It is combustible and can cause skin irritation, serious eye damage, and respiratory irritation. It is also harmful if swallowed .

properties

IUPAC Name

2-iodohexane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13I/c1-3-4-5-6(2)7/h6H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCEDNORUDUKWGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(C)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80940011
Record name 2-Iodohexane
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Iodohexane

CAS RN

18589-27-0
Record name 2-Iodohexane
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Record name 2-Iodohexane
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Record name 2-Iodohexane
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Record name 2-iodohexane
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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